molecular formula C13H13BrN4O B8274766 5-Bromo-3-(2-cyclopropylpyrimidin-4-ylamino)-1-methylpyridin-2(1H)-one

5-Bromo-3-(2-cyclopropylpyrimidin-4-ylamino)-1-methylpyridin-2(1H)-one

Cat. No.: B8274766
M. Wt: 321.17 g/mol
InChI Key: GZIXPXRNIHHSPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-(2-cyclopropylpyrimidin-4-ylamino)-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C13H13BrN4O and its molecular weight is 321.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H13BrN4O

Molecular Weight

321.17 g/mol

IUPAC Name

5-bromo-3-[(2-cyclopropylpyrimidin-4-yl)amino]-1-methylpyridin-2-one

InChI

InChI=1S/C13H13BrN4O/c1-18-7-9(14)6-10(13(18)19)16-11-4-5-15-12(17-11)8-2-3-8/h4-8H,2-3H2,1H3,(H,15,16,17)

InChI Key

GZIXPXRNIHHSPG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C(C1=O)NC2=NC(=NC=C2)C3CC3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer and a reflux condenser was charged with 196a (300 mg, 2.22 mmol), 3,5-dibromo-1-methylpyridin-2(1H)-one (593 mg, 2.22 mmol), and cesium carbonate (1.45 g, 4.44 mmol). After bubbling nitrogen through the suspension for 30 minutes, Xantphos (127 mg, 0.22 mmol) and tris(dibenzyl-ideneacetone)dipalladium(0) (100 mg, 0.11 mmol) were added. The system was subject to three cycles of vacuum/argon flush and heated at reflux for 5 h. It was then cooled to room temperature and filtered. The solid was washed with dichloromethane (2×50 mL). The combined filtrate was concentrated under reduced pressure and the residue was washed with acetonitrile (5 mL) to afford 196b (420 mg, 59%) as a yellow solid. MS-ESI: [M+H]+ 321
Name
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
593 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
127 mg
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Two
Name
Yield
59%

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